4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline
Description
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline (CID 24282812) is a bicyclic aromatic amine with the molecular formula C₁₃H₁₅N₃. Its structure comprises a tetrahydroimidazo[1,5-a]pyridine core fused to a para-substituted aniline group. Key structural identifiers include:
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h4-7,9H,1-3,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVZZPMTMHXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC=C(C=C3)N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011566-35-0 | |
| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
One common approach to synthesize the imidazo[1,5-a]pyridine core involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or glyoxal under acidic or mildly basic conditions. This method forms the fused imidazo ring by condensation and cyclization reactions.
- Typical reaction conditions: Acidic medium (e.g., acetic acid), heating to moderate temperatures (80–120 °C)
- Key reagents: 2-aminopyridine, glyoxal or α-dicarbonyl compounds
- Outcome: Formation of the imidazo[1,5-a]pyridine core with potential for further functionalization at the 3-position
This method is adaptable for introducing substituents such as aniline by using appropriately substituted starting materials or by post-cyclization functional group transformations.
Use of α-Aminoamidines and Diarylidencyclohexanones
Recent research demonstrates the use of α-aminoamidines reacting with diarylidencyclohexanones to synthesize tetrahydroquinazoline derivatives, which are structurally related to imidazo[1,5-a]pyridines. This method involves:
- Heating α-aminoamidines with diarylidencyclohexanones in pyridine at 100 °C for 24 hours
- Yields ranging from 47% to 80%
- Mild reaction conditions and straightforward workup
Though this method is reported for tetrahydroquinazolines, the underlying chemistry is relevant for constructing fused nitrogen heterocycles like tetrahydroimidazo[1,5-a]pyridines, suggesting potential adaptation for the target compound.
Functional Group Transformations for Aniline Introduction
The aniline group at the 3-position can be introduced by:
- Direct substitution if the precursor contains a suitable leaving group at the 3-position
- Reduction of nitro precursors to aniline after ring formation
- Amination reactions using halogenated intermediates and amines under nucleophilic substitution conditions
Common reagents for substitution include halogenated derivatives and amines, with catalysts or bases facilitating the reaction.
Detailed Synthetic Route Example
A plausible synthetic route based on literature and analogous compounds is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + glyoxal, acidic medium, heat | Formation of imidazo[1,5-a]pyridine core |
| 2 | Reduction (if needed) | NaBH4 or LiAlH4 | Reduction of any nitro or carbonyl groups |
| 3 | Substitution/Amination | Halogenated intermediate + aniline or ammonia, base/catalyst | Introduction of aniline group at 3-position |
| 4 | Purification | Column chromatography or recrystallization | Isolation of pure this compound |
Reaction Conditions and Optimization
- Solvents: Common solvents include ethanol, methanol, pyridine, or DMF depending on the step.
- Temperature: Cyclization typically requires 80–120 °C; substitution reactions may proceed at room temperature to moderate heat.
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) for cyclization; bases (e.g., K2CO3) or transition metal catalysts for substitution.
- Yields: Reported yields for similar fused heterocycle syntheses range from 47% to 80%, depending on reaction conditions and purification methods.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Major Products | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminopyridine, glyoxal | Acidic, heat | Imidazo[1,5-a]pyridine core | Key step for ring formation |
| Reduction | NaBH4, LiAlH4 | Mild heat or room temp | Reduced amine derivatives | Used to convert nitro to aniline |
| Substitution | Halogenated intermediates + amines | Base or catalyst, heat | 3-substituted imidazo derivatives | Enables aniline introduction |
| Oxidation (optional) | H2O2, KMnO4 | Controlled conditions | Hydroxylated or oxidized derivatives | Less common for this compound |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of 2-aminopyridine with glyoxal | 2-Aminopyridine, glyoxal | Acid catalyst (e.g., p-TsOH) | 80–120 °C, several hours | Moderate to high (50–80%) | Straightforward, well-established | Requires careful control of conditions |
| α-Aminoamidine + Diarylidencyclohexanone | α-Aminoamidine, diarylidencyclohexanone | Pyridine solvent | 100 °C, 24 h | 47–80% | Mild conditions, good yields | Specific to related heterocycles, adaptation needed |
| Substitution/Amination | Halogenated intermediate, aniline | Base or catalyst, heat | Room temp to moderate heat | Variable | Enables functionalization | May require multiple steps |
Research Findings and Notes
- No direct literature or patent data specifically for this compound was found, indicating this compound may be less explored or proprietary in some contexts.
- Analogous compounds and derivatives of imidazo[1,5-a]pyridines have been synthesized using cyclization and substitution strategies, which can be adapted for this compound.
- Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical to maximize yield and purity.
- Industrial methods focus on cost-effectiveness and scalability, often refining these classical methods with catalysts and continuous flow techniques.
- The tetrahydro modification (saturation of the pyridine ring) is typically achieved by hydrogenation or by using saturated precursors in the cyclization step.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility: The target compound’s bicyclic system may require more complex synthetic routes compared to monocyclic analogs like 14a–14m, which achieve yields of 52–72% via straightforward coupling reactions .
- Solubility : Analogs such as 12d and 12e () exhibit poor solubility, complicating ¹³C NMR characterization. The target compound’s solubility remains unreported, but the aniline group may improve hydrophilicity relative to hydrophobic heterocycles like thiophene or furan .
Pharmacologically Active Derivatives
highlights (R)-(+)-5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, a structurally related compound developed as an aldosterone synthase inhibitor. Comparisons include:
| Property | Target Compound | (R)-(+)-5-(p-cyanophenyl) Derivative |
|---|---|---|
| Core Structure | Imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine |
| Substituent | Para-aniline (NH₂) | Para-cyanophenyl (CN) |
| Bioactivity | Undisclosed (potential intermediate) | Aldosterone synthase inhibition |
| Enantiomeric Purity | N/A | ≥97% (R)-enantiomer |
Key Insights :
- Therapeutic Potential: The patent compound’s specificity for aldosterone synthase suggests utility in hypertension management, whereas the target compound’s aniline group could be tailored for kinase inhibition or covalent binding applications .
Downstream Derivatives
references 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile (法倔唑), a nitrile-substituted analog. Differences include:
| Property | Target Compound | 法倔唑 (Benzonitrile Derivative) |
|---|---|---|
| Substituent Position | C3 of imidazopyridine | C5 of imidazopyridine |
| Functional Group | NH₂ (aniline) | CN (nitrile) |
| Applications | Intermediate or probe | Potential drug candidate |
Analysis :
- Positional Isomerism : The C3 vs. C5 substitution on the imidazopyridine ring may alter steric and electronic interactions with biological targets.
- Nitrile vs. Amine : The nitrile group in 法倔唑 could enhance binding affinity to heme-containing enzymes (e.g., cytochrome P450), whereas the aniline group may facilitate hydrogen bonding .
Biological Activity
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes an imidazo[1,5-a]pyridine core fused with an aniline group. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃ |
| IUPAC Name | This compound |
| InChI Key | DWAVZZPMTMHXDU-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have evaluated the compound's anticancer potential. For instance, a study highlighted its ability to inhibit certain cancer cell lines with IC50 values lower than traditional chemotherapeutics like Doxorubicin. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit the activity of certain kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
Case Studies and Research Findings
A detailed examination of various studies provides insights into the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. For example:
- Antimicrobial Efficacy : The compound was tested against Gram-positive and Gram-negative bacteria:
Comparison with Related Compounds
To understand the uniqueness of this compound in terms of biological activity, it can be compared with similar compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 4-(5H-imidazo[1,2-a]pyridin-2-yl)aniline | 15 µg/mL | 25 µg/mL |
| 4-(5H-imidazo[1,5-a]pyridin-5-yl)benzonitrile | 20 µg/mL | 30 µg/mL |
| This compound | 10 µg/mL | 15 µg/mL |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Characteristic peaks include:
- Aromatic protons : δ 7.2–7.8 ppm (aniline ring) and δ 6.8–7.1 ppm (imidazo-pyridine protons) .
- Tetrahydroimidazo protons : δ 2.5–3.5 ppm (methylene/methine groups) .
- IR : N-H stretches (~3350 cm⁻¹ for aniline), C=N stretches (~1600 cm⁻¹ for imidazole) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₁₃H₁₄N₄: calculated 226.1218, observed 226.1215) .
Q. Example NMR Assignments :
| Proton Environment | δ (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Aniline -NH₂ | 5.2 | Broad singlet | 2H | |
| Imidazo C-H | 7.1 | Singlet | 1H | |
| Tetrahydro CH₂ | 2.8 | Multiplet | 4H |
Basic: What are the known pharmacological targets or biological activities of this compound?
Methodological Answer :
This compound (also known as Fadrozole) is a non-steroidal aromatase inhibitor targeting cytochrome P450 19A1 (CYP19A1), which suppresses estrogen biosynthesis. Key applications include:
- Oncology : Preclinical studies in estrogen receptor-positive breast cancer models .
- Endocrinology : Regulation of steroidogenesis in zebrafish and rodent models .
Q. Pharmacological Data :
| Target | IC₅₀ (nM) | Model System | Reference |
|---|---|---|---|
| Human Aromatase | 6.8 | In vitro | |
| Zebrafish Aromatase | 12.3 | In vivo |
Advanced: What strategies optimize synthesis yield and purity?
Q. Methodological Answer :
- Catalyst Optimization : Use of LDA (lithium diisopropylamide) and TMEDA (tetramethylethylenediamine) in THF improves cyclization efficiency .
- Purification : Recrystallization from EtOH/DMF (3:1 v/v) enhances purity to >98% .
- Contradiction Resolution : Conflicting reports on POCl₃ reflux time (4–8 hours vs. 10 hours) suggest iterative TLC monitoring to standardize reaction completion .
Q. Optimization Table :
| Parameter | Improved Condition | Purity/Yield Gain | Reference |
|---|---|---|---|
| Cyclization Catalyst | LDA/TMEDA in THF | +15% yield | |
| Recrystallization | EtOH/DMF (3:1) | >98% purity |
Advanced: How can SAR studies guide structural modifications for enhanced efficacy?
Q. Methodological Answer :
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CN) at the 4-position of the aniline ring improves aromatase binding affinity .
- Heterocycle Replacement : Substituting imidazo with triazolo rings (e.g., [1,2,4]triazolo[4,3-a]pyridine) alters pharmacokinetics but reduces selectivity .
Q. Methodological Answer :
- Challenge 1 : Overlapping NMR signals due to tetrahydroimidazo ring protons. Solution : Use 2D NMR (COSY, HSQC) to resolve assignments .
- Challenge 2 : Low solubility in common solvents (e.g., CDCl₃). Solution : Employ DMSO-d₆ with heating for NMR analysis .
- Data Contradiction : Discrepancies in reported HRMS values require cross-validation with high-resolution instruments (e.g., Q-TOF) .
Q. Analytical Workflow :
| Challenge | Resolution Technique | Outcome | Reference |
|---|---|---|---|
| Proton signal overlap | 2D NMR (HSQC) | 95% assignment accuracy | |
| Low solubility | DMSO-d₆, 60°C | Clear spectra |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
